molecular formula C16H14N2O6 B045129 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester CAS No. 113721-87-2

7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester

Cat. No.: B045129
CAS No.: 113721-87-2
M. Wt: 330.29 g/mol
InChI Key: ILKQVTIMOGNSAS-UHFFFAOYSA-N
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Description

AMCA N-succinimidyl ester, also known as 7-amino-4-methylcoumarin-3-acetic acid N-succinimidyl ester, is a widely used fluorescent labeling dye. It is known for its bright blue fluorescence, which can be excited at 365 nm and is photostable. The fluorescence of AMCA N-succinimidyl ester is pH-independent from pH 4 to 10, making it versatile for various applications .

Mechanism of Action

Target of Action

The primary targets of AMCA NHS Ester are primary amine groups found on proteins, peptides, antibodies, and other biomolecules . These amine groups are prevalent in biological systems, making AMCA NHS Ester a versatile labeling agent.

Mode of Action

AMCA NHS Ester interacts with its targets through a chemical reaction . The compound contains an N-hydroxysuccinimide ester that reacts with lysine residues to form photostable amide links . This reaction typically occurs at a pH range of 7.0-9.0 .

Pharmacokinetics

Its solubility in dmf and dmso suggests that it could be well-absorbed and distributed in systems where these solvents are present.

Result of Action

Upon activation with UV light, AMCA NHS Ester displays emission maxima of 400-460 nm . This blue fluorescence allows the labeled biomolecules to be visualized under a fluorescence microscope or detected in fluorescence-based assays. The result of this action is the ability to track the movement and interactions of the labeled biomolecules.

Action Environment

The action of AMCA NHS Ester can be influenced by environmental factors such as pH and temperature. The reaction with primary amines occurs optimally at a pH range of 7.0-9.0 . Additionally, the compound should be stored at −20°C to maintain its stability . The presence of UV light is also necessary for the compound to exhibit its fluorescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

AMCA N-succinimidyl ester is synthesized through the reaction of 7-amino-4-methylcoumarin-3-acetic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dimethyl sulfoxide at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of AMCA N-succinimidyl ester involves scaling up the laboratory synthesis process. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

AMCA N-succinimidyl ester primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds, making it an excellent reagent for labeling proteins, peptides, and other biomolecules .

Common Reagents and Conditions

    Reagents: Primary amines, such as lysine residues in proteins.

    Conditions: The reaction typically occurs in a buffered aqueous solution at a pH range of 7-9. .

Major Products

The major product of the reaction between AMCA N-succinimidyl ester and primary amines is a fluorescently labeled amide. This product retains the bright blue fluorescence characteristic of AMCA N-succinimidyl ester .

Scientific Research Applications

AMCA N-succinimidyl ester is extensively used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

    Fluorescein isothiocyanate (FITC): Another widely used fluorescent labeling dye with green fluorescence.

    Tetramethylrhodamine isothiocyanate (TRITC): A fluorescent dye with red fluorescence.

    Alexa Fluor dyes: A series of fluorescent dyes with various emission spectra.

Uniqueness

AMCA N-succinimidyl ester is unique due to its bright blue fluorescence, which is less common among fluorescent dyes. Its photostability and pH-independent fluorescence make it particularly useful for long-term imaging and applications in varying pH environments .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(7-amino-4-methyl-2-oxochromen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-8-10-3-2-9(17)6-12(10)23-16(22)11(8)7-15(21)24-18-13(19)4-5-14(18)20/h2-3,6H,4-5,7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKQVTIMOGNSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393229
Record name 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113721-87-2
Record name 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester
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7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester
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7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester
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7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester
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7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester
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7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester

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